molecular formula C19H20N4O5S2 B2627164 N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851978-28-4

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2627164
CAS No.: 851978-28-4
M. Wt: 448.51
InChI Key: XMPKHWVQDGFJAV-UHFFFAOYSA-N
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Description

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Derivatives

Several studies have synthesized various derivatives of benzohydrazide compounds, including N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, and characterized them using analytical and spectral analyses. For instance, Vijaya Raj et al. (2007) synthesized novel benzohydrazide derivatives and evaluated their analgesic, antifungal, antibacterial, and antiproliferative activities. Similarly, Taha et al. (2014) synthesized 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide through a multi-step process, demonstrating the complex synthetic routes possible for these compounds (Vijaya Raj et al., 2007) (Taha et al., 2014).

Antimicrobial and Anticancer Properties

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties. Shaikh (2013) synthesized benzohydrazide derivatives that exhibited significant antibacterial activity. Sirajuddin et al. (2013) reported the synthesis of Schiff base compounds derived from benzohydrazide, demonstrating notable antibacterial, antifungal, antioxidant, and cytotoxic activities, including interactions with Salmon sperm DNA (Shaikh, 2013) (Sirajuddin et al., 2013).

Pharmacological Applications

Benzohydrazide derivatives have also been explored for various pharmacological applications. For example, Ugale et al. (2012) synthesized quinazolino-benzothiazoles with significant anticonvulsant properties. Rahman et al. (2014) explored the structure-activity relationship of quinazoline derivatives, including benzohydrazide derivatives, for diuretic and antihypertensive activities (Ugale et al., 2012) (Rahman et al., 2014).

Molecular Synthesis and Structural Analysis

Yadav et al. (2020) developed a protocol for synthesizing novel quinolin-2(1H)-one derivatives, demonstrating the advancement in molecular synthesis techniques for benzohydrazide derivatives. Similarly, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and investigated their structural aspects and biological properties (Yadav et al., 2020) (Gür et al., 2020).

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-3-2-4-16-17(15)20-19(29-16)22-21-18(24)13-5-7-14(8-6-13)30(25,26)23-9-11-28-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKHWVQDGFJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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